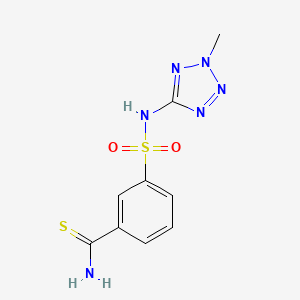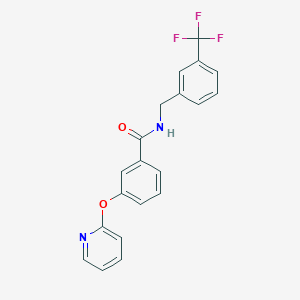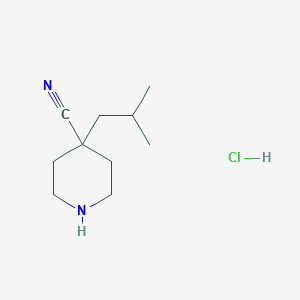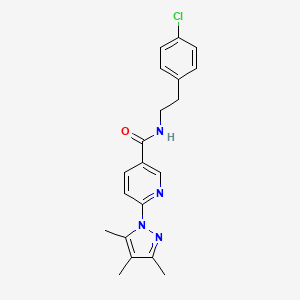
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide is a chemical compound with the molecular formula C9H10N6O2S2 and a molecular weight of 298.34 g/mol. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions . The presence of both sulfamoyl and carbothioamide groups in its structure makes it an interesting subject for research in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide typically involves the reaction of 2-methyltetrazole with a suitable benzene derivative under controlled conditions . One common method includes the use of a base-catalyzed cyclization reaction, where quaternary ammonium salts containing propargyl and 3-(2-methyltetrazol-5-yl)propargyl groups undergo cyclization at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation, even with strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfamoyl and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong bases, reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s stability and reactivity make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an antiviral, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as high stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a metabolically stable isosteric replacement for carboxylic acid moieties, influencing various biological processes . The compound’s sulfamoyl and carbothioamide groups can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety.
1,3-Bis(1-methyltetrazol-5-yl)triazene: An energetic nitrogen-rich compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and stability properties .
Propiedades
IUPAC Name |
3-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-3-6(5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCJIKNKBUNQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2732239.png)

![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2732243.png)





![ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2732252.png)
![N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732253.png)
![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)
![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2732258.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)
